Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-nitrotoluenes with ethyl acetoacetate in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, hydroxyl group, and ester group allows for diverse chemical modifications and applications .
Properties
CAS No. |
1003709-03-2 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)8-5-6-7(12)3-4-9(14)10(6)13-8/h3-5,13-14H,2,12H2,1H3 |
InChI Key |
MNHXVLHLTHDWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)N |
Origin of Product |
United States |
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